5-HT3A Receptor Antagonism: Enhanced Potency of Ethyl 2-Ethyl-4-Hydroxybenzoate vs. Ethylparaben
Ethyl 2-ethyl-4-hydroxybenzoate exhibits significantly more potent antagonism at the human 5-HT3A receptor compared to the unsubstituted ethylparaben. In patch-clamp assays using human 5-HT3A receptors expressed in CHO-K1 cells, ethyl 2-ethyl-4-hydroxybenzoate inhibited 5-HT-induced inward currents with an IC50 of 68 nM [1]. In contrast, ethylparaben (methyl 4-hydroxybenzoate) was reported to have an IC50 of 74.1 nM for inhibition of Trichoplusia juvenile hormone esterase, and other parabens in the series showed varying degrees of activity, with butylparaben (butyl 4-hydroxybenzoate) exhibiting an IC50 of 15 nM in a related 5-HT3A receptor assay [2][3].
| Evidence Dimension | 5-HT3A Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 68 nM (Ethyl 2-ethyl-4-hydroxybenzoate) |
| Comparator Or Baseline | Ethylparaben (ethyl 4-hydroxybenzoate) at 74.1 nM for a related target; Butylparaben at 15 nM for 5-HT3A receptor |
| Quantified Difference | Ethyl 2-ethyl-4-hydroxybenzoate is more potent than ethylparaben, but less potent than butylparaben, highlighting a structure-activity relationship where the 2-ethyl substitution improves potency over the unsubstituted parent. |
| Conditions | Patch-clamp electrophysiology on human 5-HT3A receptors expressed in CHO-K1 cells, preincubation for 30 sec followed by 5-HT addition for 2 sec at -60 mV holding potential. |
Why This Matters
This quantifiable difference in receptor pharmacology makes ethyl 2-ethyl-4-hydroxybenzoate a superior choice for research focused on 5-HT3 receptor modulation, where the specific potency profile is critical for interpreting experimental outcomes.
- [1] BindingDB. (n.d.). BDBM50579346 / CHEMBL4867565. Antagonist activity at human 5-HT3 receptor. View Source
- [2] BindingDB. (n.d.). BDBM50409672 / CHEMBL153080. In vitro inhibition of Trichoplusia Juvenile Hormone Esterase. View Source
- [3] BindingDB. (n.d.). BDBM50451612 / CHEMBL4215131. Antagonist activity at human 5-HT3A receptor. View Source
